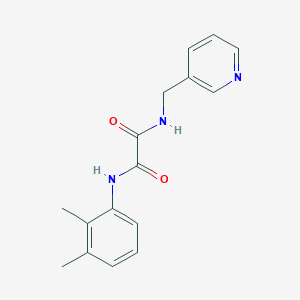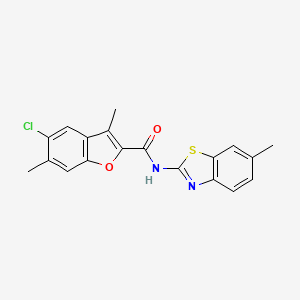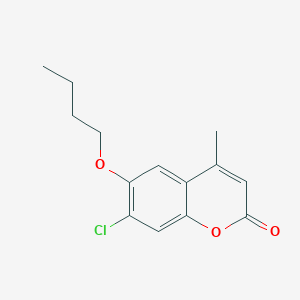![molecular formula C22H23NO5 B4998563 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide, also known as DMEMF, is a furan derivative that has shown potential for use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is not yet fully understood, but studies have shown that it may interact with various receptors and ion channels in the brain and nervous system. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of oxidative stress and inflammation, and the regulation of ion channel activity. Studies have also shown that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is that it has shown potential for use in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Additionally, this compound has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not yet fully understood, and further studies are needed to fully characterize its properties and potential applications.
Orientations Futures
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide. One potential direction is to further study its mechanism of action and identify the specific receptors and ion channels that it interacts with. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of this compound and its potential applications in various fields of research. Finally, future research could focus on developing derivatives of this compound with improved properties and potential therapeutic applications.
Méthodes De Synthèse
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzylamine, followed by reduction and cyclization steps. The resulting compound has been characterized and studied for its properties and potential applications.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has shown potential for use in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as an anticonvulsant and analgesic agent.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-27-17-10-7-15(8-11-17)21(23-22(24)19-6-5-13-28-19)16-9-12-18(25-2)20(14-16)26-3/h5-14,21H,4H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHYGPGUSASCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)

![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)


![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
